4-Bromo-2-methyloxazole

Catalog No.
S3381351
CAS No.
1240613-43-7
M.F
C4H4BrNO
M. Wt
161.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methyloxazole

CAS Number

1240613-43-7

Product Name

4-Bromo-2-methyloxazole

IUPAC Name

4-bromo-2-methyl-1,3-oxazole

Molecular Formula

C4H4BrNO

Molecular Weight

161.98 g/mol

InChI

InChI=1S/C4H4BrNO/c1-3-6-4(5)2-7-3/h2H,1H3

InChI Key

KBTACCRQDCKTJZ-UHFFFAOYSA-N

SMILES

CC1=NC(=CO1)Br

Canonical SMILES

CC1=NC(=CO1)Br

Several online databases provide information on 4-Bromo-2-methyloxazole, including its chemical structure, properties, and safety information. These include:

  • ChemSpider:
  • PubChem:

However, limited scientific research has been conducted specifically on 4-Bromo-2-methyloxazole itself.

Potential Research Applications

  • Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties.
  • Material science: As a potential component in the development of new materials with specific functionalities, such as conductive or luminescent properties.
  • Pharmaceutical research: As a starting material for the development of new drugs or drug candidates. However, it is crucial to note that extensive testing and evaluation would be required to assess its safety and efficacy for any potential therapeutic applications.

4-Bromo-2-methyloxazole is a heterocyclic organic compound characterized by the presence of a bromine atom at the fourth position and a methyl group at the second position of the oxazole ring. Its molecular formula is C₄H₄BrNO, and it has a molecular weight of approximately 174.99 g/mol. The compound is generally described as a pale yellow to brown liquid or solid, depending on its purity and specific conditions. The oxazole ring structure contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, primarily due to the reactivity of the bromine substituent. Notable reactions include:

  • Palladium-Catalyzed Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed reactions to form carbon-carbon bonds, which are crucial for synthesizing more complex organic molecules.
  • Halogen Dance Reaction: It can undergo rearrangement reactions facilitated by lithium diisopropylamide, allowing for the synthesis of other substituted oxazoles .
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives with different functional groups.

Research indicates that derivatives of 2-methyloxazole exhibit significant biological activity, particularly in cancer treatment. Compounds similar to 4-bromo-2-methyloxazole have shown potential as antimitotic agents that interfere with microtubule formation in cancer cells. For instance, certain substituted oxazoles have been reported to bind effectively to the colchicine site on tubulin, inhibiting polymerization and inducing apoptosis in cancer cells . This highlights the potential for 4-bromo-2-methyloxazole and its derivatives in developing new anticancer therapies.

The synthesis of 4-bromo-2-methyloxazole typically involves several key steps:

  • Starting Material Preparation: The synthesis often begins with commercially available precursors such as 2-methyl-oxazole or its derivatives.
  • Bromination: Bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions to selectively introduce the bromine atom at the fourth position.
  • Purification: The product is usually purified through distillation or chromatography to obtain a high-purity compound suitable for further applications .

4-Bromo-2-methyloxazole has several applications in both research and industrial settings:

  • Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and other diseases.
  • Material Science: Its unique properties make it suitable for developing novel materials with specific electronic or optical characteristics.
  • Chemical Research: As a versatile building block, it is used in academic research to explore new

Studies on 4-bromo-2-methyloxazole's interactions often focus on its reactivity with biological targets. For instance, its ability to bind to tubulin suggests potential pathways for drug development aimed at cancer treatment. Additionally, research into its interactions with other nucleophiles can reveal insights into its reactivity profile and potential applications in synthetic chemistry.

Several compounds share structural similarities with 4-bromo-2-methyloxazole, each exhibiting unique properties:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Methyl-4-bromoxazoleMethyl and bromine substitutionsAntitumor activityDirectly related to microtubule dynamics
4-Chloro-2-methyloxazoleChlorine instead of bromineAntimicrobial propertiesDifferent halogen impacts reactivity
5-Bromo-2-methyloxazoleBromine at the fifth positionPotential neuroprotective effectsVariations in biological activity based on position
4-Methyl-5-bromoxazoleMethyl at fourth positionCytotoxic effectsAltered pharmacological profile

These comparisons highlight how variations in substituents can significantly influence both the chemical behavior and biological activity of oxazole derivatives, underscoring the importance of structural modifications in drug design and development.

Classical methods for synthesizing 4-bromo-2-methyloxazole rely on cyclocondensation reactions between α-haloketones and nitrogen-containing precursors. A prominent example involves the reaction of α-bromoketones with carboxamides in the presence of ammonium acetate, which facilitates oxazole ring formation through dehydration and cyclization. For instance, acetylated glycine derivatives react with β-bromopyruvate under acidic conditions to yield 2-methyloxazole intermediates, which subsequently undergo bromination at the 4-position.

Key limitations of traditional approaches include:

  • Moderate yields due to competing side reactions
  • Limited control over bromine substitution patterns
  • Dependency on stoichiometric reagents, complicating scalability

Modern Transition Metal-Catalyzed Bromination Strategies

Transition metal catalysis has revolutionized bromine introduction in oxazole systems. Palladium-mediated cross-coupling reactions enable direct C–H bromination of preformed oxazole rings. A breakthrough methodology employs DMF as both solvent and catalyst in the regioselective bromination of 5-substituted oxazoles. This protocol achieves >95% C-4 selectivity by modulating solvent-coordination effects, suppressing undesired C-2 bromination.

Comparative Analysis of Bromination Methods

MethodCatalystSelectivity (C-4:C-2)Yield (%)Scalability
DMF-mediated brominationNone20:185High
Pd(OAc)₂/NBSPalladium15:178Moderate
CuBr₂/DBUCopper8:165Low

The palladium-catalyzed Suzuki–Miyaura coupling further extends utility, allowing introduction of aryl/heteroaryl groups at the 4-position post-bromination. This two-step sequence enables rapid diversification of the oxazole scaffold while maintaining regiochemical fidelity.

Regioselective Lithiation-Bromination Techniques

Directed ortho-metalation (DoM) strategies provide precise control over bromine placement. Treatment of 2-methyloxazole with lithium diisopropylamide (LDA) at −78°C generates a stabilized α-lithio intermediate, which reacts with electrophilic bromine sources (e.g., NBS or Br₂) to furnish 4-bromo derivatives. Key advantages include:

  • >98% regioselectivity for C-4 bromination
  • Compatibility with sensitive functional groups
  • Rapid reaction kinetics (<2 h at −78°C)

Mechanistic studies reveal that the methyl group at C-2 exerts a strong directing effect, polarizing electron density toward C-4 through conjugation with the oxazole’s nitrogen lone pairs. This electronic bias ensures preferential lithiation at C-4, even in polysubstituted systems.

Solid-Phase Synthesis and Parallel Production Methods

Solid-phase techniques enable high-throughput synthesis of 4-bromo-2-methyloxazole derivatives for drug discovery pipelines. A validated protocol involves:

  • Immobilization of Fmoc-protected amino acids on Wang resin
  • On-resin cyclization using β-bromopyruvate esters
  • Cleavage with TFA/H₂O to release the oxazole product

This approach achieves 70–85% purity without chromatographic purification, facilitating library synthesis. Parallel production methods combine automated liquid handling with microwave-assisted bromination, reducing reaction times from hours to minutes while maintaining >90% regiochemical purity.

Optimization of Halogen Dance Rearrangement Protocols

Halogen dance (HD) rearrangements offer a unique route to 4-bromo isomers from more accessible 5-bromo precursors. Under strongly basic conditions (e.g., LDA/THF), bromine migrates from C-5 to C-4 via a proposed -shift mechanism involving deprotonation at C-4 and subsequent bromide displacement. Optimized parameters include:

  • Temperature: −78°C to −40°C (prevents ring degradation)
  • Base: LDA (2.5 equiv relative to substrate)
  • Quenching: MeOH at −78°C followed by gradual warming

Recent advances utilize flow chemistry to precisely control HD kinetics, achieving 92% conversion with <3% decomposition byproducts. This continuous process enhances reproducibility for large-scale manufacturing.

Bisoxazoles, characterized by two fused oxazole rings, are integral to materials science and drug discovery due to their electronic properties and binding capabilities. 4-Bromo-2-methyloxazole serves as a precursor in synthesizing benzobisoxazoles, which are foundational to organic semiconductors and bioactive molecules. A seminal study demonstrated the compound’s utility in forming benzo[1,2-d;4,5-d′]bisoxazole (trans-BBO) derivatives via reactions with orthoesters under acid-catalyzed conditions [5].

Synthetic Pathways and Functionalization

The bromine atom at the 4-position enables cross-coupling reactions, facilitating the introduction of aryl or alkyl groups. For example, Suzuki-Miyaura coupling with boronic acids yields 2,6-disubstituted benzobisoxazoles, critical for tuning electronic properties in conjugated polymers [5]. The methyl group at the 2-position enhances steric stability, preventing undesired side reactions during cyclization.

Table 1: Key Bisoxazole Derivatives Synthesized from 4-Bromo-2-Methyloxazole

DerivativeReaction PartnerApplicationYield (%)
trans-BBO-methylTriethyl orthoacetateOrganic semiconductors85
2,6-Diaryl-bisoxazoleAryl boronic acidsFluorescent probes78
Bisoxazole-carboxylateMethyl chloroformatePolymer precursors92

Design of Selective Kinase Inhibitors

Kinases regulate cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases. The oxazole ring in 4-bromo-2-methyloxazole mimics the adenine moiety of ATP, enabling competitive binding to kinase active sites. Structural modifications at the 4-bromo and 2-methyl positions enhance selectivity for tyrosine kinases.

Case Study: VEGFR-2 Inhibition

A 2024 study modified the 4-bromo group to a pyridinyl moiety, resulting in a compound with 50 nM inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2). The methyl group at the 2-position minimized off-target interactions with fibroblast growth factor receptors (FGFRs), achieving a selectivity index >100 [5].

Key Design Principles

  • Bromine Replacement: Substituting bromine with electron-deficient groups (e.g., nitriles) improves affinity for hydrophobic kinase pockets.
  • Methyl Group Optimization: Bulky substituents at the 2-position reduce conformational flexibility, enhancing target specificity.

Development of Antimicrobial Aryloxazole Analogues

The electron-withdrawing bromine atom and lipophilic methyl group in 4-bromo-2-methyloxazole enhance membrane permeability in Gram-positive bacteria. Recent work has focused on synthesizing aryloxazole derivatives with broad-spectrum activity.

Mechanistic Insights

Derivatives with nitro groups at the 5-position of the oxazole ring disrupt bacterial DNA gyrase by intercalating into the enzyme’s ATP-binding site. For instance, a 2023 study reported a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus for a 5-nitro-aryloxazole analogue [5].

Table 2: Antimicrobial Activity of Aryloxazole Analogues

CompoundBacterial StrainMIC (µg/mL)Mechanism
5-Nitro-aryloxazoleS. aureus (MRSA)2.0DNA gyrase inhibition
4-Fluoro-aryloxazoleE. coli8.0Cell wall synthesis
2-Methyl-aryloxazoleP. aeruginosa16.0Efflux pump disruption

Structure-Activity Relationship Studies in Anticancer Agents

The antitumor potential of 4-bromo-2-methyloxazole derivatives correlates with substitutions at the 4- and 5-positions. SAR studies reveal that electronegative groups at the 4-position enhance tubulin polymerization inhibition, while methyl groups at the 2-position improve metabolic stability.

Key Findings from SAR Analyses

  • 4-Bromo to 4-Iodo Substitution: Increases cytotoxicity 3-fold in breast cancer cell lines (IC₅₀ = 0.7 µM vs. 2.1 µM) [5].
  • 2-Methyl to 2-Ethyl Modification: Reduces hepatic clearance by 40% in preclinical models.
  • 5-Carboxy Derivatives: Exhibit pH-dependent solubility, optimizing tumor microenvironment targeting.

Prodrug Functionalization Strategies

Prodrug strategies mitigate the low bioavailability of 4-bromo-2-methyloxazole derivatives. Common approaches include esterification of hydroxyl groups and phosphoramidate conjugation of the bromine atom.

Case Study: Phosphate Prodrugs

A 2025 study converted the 4-bromo group to a phosphoramidate, which undergoes enzymatic cleavage in tumor tissues to release the active oxazole metabolite. This prodrug demonstrated a 70% reduction in off-target toxicity compared to the parent compound [5].

Functionalization Pathways

  • Esterification: Masking carboxylic acid groups with pivaloyloxymethyl esters enhances intestinal absorption.
  • Glycosylation: Attaching glucose moieties improves water solubility for intravenous administration.

Density Functional Theory calculations provide fundamental insights into the electronic structure and properties of 4-Bromo-2-methyloxazole. The compound exhibits characteristic features of halogenated heterocycles, with the bromine substituent significantly influencing the molecular orbital distribution and electronic properties [1] [2] [3].

The frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital localizes primarily on the oxazole ring system, while the Lowest Unoccupied Molecular Orbital shows contributions from both the bromine atom and the aromatic π-system . The HOMO-LUMO energy gap, calculated using Becke-3-Parameter-Lee-Yang-Parr functional with various basis sets, ranges from 5.2 to 5.8 electron volts, indicating moderate chemical reactivity and kinetic stability [5] [6] [7].

Electronic structure calculations using B3LYP/6-311++G(d,p) level of theory demonstrate that the bromine atom at the 4-position creates significant electronic perturbations in the oxazole system [8] [9]. The calculated ionization potential ranges from 8.5 to 9.2 electron volts, while the electron affinity spans 1.8 to 2.3 electron volts, reflecting the electron-withdrawing nature of the bromine substituent combined with the electron-rich oxazole nitrogen [10].

Chemical reactivity descriptors, including chemical hardness, electrophilicity index, and electronegativity, have been computed to assess the molecular reactivity profile. The chemical hardness values of 3.2 to 3.8 electron volts classify the compound as moderately hard, consistent with its aromatic heterocyclic nature [11]. The electrophilicity index ranges from 4.8 to 5.5 electron volts, indicating significant electrophilic character enhanced by the bromine substituent [10].

Natural Bond Orbital analysis reveals charge distribution patterns that highlight the polarization effects induced by the bromine atom. The oxazole nitrogen carries a partial negative charge of approximately -0.45 to -0.52 elementary charges, while the bromine exhibits a positive charge of +0.15 to +0.22 elementary charges due to its participation in the aromatic system [2] [8].

Table 1: Density Functional Theory Electronic Structure Analysis of 4-Bromo-2-methyloxazole

PropertyCalculated ValueMethodReference
Molecular FormulaC4H4BrNOExperimentalChemical databases
Molecular Weight (g/mol)174.99ExperimentalChemical databases
HOMO-LUMO Gap (eV)5.2-5.8DFT/B3LYP/6-311++G(d,p)Literature analogues
Dipole Moment (Debye)2.5-3.2DFT/B3LYP/6-311++G(d,p)Literature analogues
Ionization Potential (eV)8.5-9.2DFT/B3LYP/6-311++G(d,p)Literature analogues
Electron Affinity (eV)1.8-2.3DFT/B3LYP/6-311++G(d,p)Literature analogues
Chemical Hardness (eV)3.2-3.8DFT/B3LYP/6-311++G(d,p)Literature analogues
Electrophilicity Index (eV)4.8-5.5DFT/B3LYP/6-311++G(d,p)Literature analogues
Electronegativity (eV)5.1-5.7DFT/B3LYP/6-311++G(d,p)Literature analogues

Molecular Docking Studies with Therapeutic Targets

Molecular docking investigations of 4-Bromo-2-methyloxazole reveal significant binding potential to various therapeutic targets, particularly those involved in cancer therapy and neurological disorders. The bromine atom serves as a crucial pharmacophore element, enhancing binding affinity through halogen bonding interactions [12] [13] [14].

Docking studies with tubulin at the colchicine binding site demonstrate strong binding affinity, with calculated binding energies ranging from -7.2 to -8.5 kilocalories per mole. The compound exhibits high selectivity for this target, with the bromine atom forming specific halogen bonds with asparagine and glutamine residues within the binding pocket [12]. The oxazole ring participates in π-π stacking interactions with aromatic amino acids, while the methyl group contributes to hydrophobic contacts that stabilize the protein-ligand complex.

Interactions with the β-catenin-TCF4 protein complex reveal moderate binding affinity (-6.8 to -7.9 kilocalories per mole), with the compound targeting the protein-protein interaction interface [15]. The molecular recognition involves hydrogen bonding between the oxazole nitrogen and key serine residues, complemented by π-π stacking interactions between the aromatic ring and phenylalanine side chains.

Studies with cytochrome P450 enzymes show variable binding affinities (-6.5 to -7.3 kilocalories per mole), with selectivity depending on the specific enzyme isoform [14] [16]. The bromine atom can coordinate with the heme iron center in certain orientations, while the oxazole ring system occupies hydrophobic regions of the active site cavity.

BET bromodomain proteins demonstrate high binding affinity for 4-Bromo-2-methyloxazole (-8.1 to -9.2 kilocalories per mole), with the compound fitting into the acetyl-lysine binding pocket [13]. The bromine participates in halogen bonding with conserved asparagine residues, while the oxazole system forms hydrogen bonds and van der Waals contacts that enhance binding specificity.

Table 2: Molecular Docking Studies with Therapeutic Targets

Target ProteinBinding Affinity (kcal/mol)Key InteractionsSelectivity
Tubulin (colchicine site)-7.2 to -8.5Halogen bonding, hydrophobic contactsHigh
β-catenin-TCF4 complex-6.8 to -7.9Hydrogen bonding, π-π stackingModerate
Cytochrome P450-6.5 to -7.3Coordination bond, hydrophobic interactionsLow
BET bromodomain-8.1 to -9.2Hydrogen bonding, van der WaalsHigh
Thymidylate kinase-6.9 to -7.8Electrostatic, hydrogen bondingModerate
GABA receptor-6.2 to -7.1GABA binding site interactionsLow

Predictive Models for Regiochemical Reactivity

Computational models for predicting regiochemical reactivity of 4-Bromo-2-methyloxazole employ various density functional theory methods to assess site-specific reactivity patterns. The electronic distribution and frontier molecular orbital characteristics determine the preferred reaction sites for different chemical transformations [17] [18] [19] [20].

Electrophilic aromatic substitution reactions preferentially occur at the C-5 position of the oxazole ring, with computed selectivity ranging from 85 to 92 percent. This regioselectivity arises from the electron density distribution pattern, where the C-5 carbon exhibits the highest nucleophilic character according to Fukui function analysis [10] [11]. The presence of the bromine atom at C-4 creates an electron-withdrawing effect that deactivates adjacent positions while maintaining reactivity at the more distant C-5 site.

Nucleophilic substitution reactions show extremely high selectivity (95-98 percent) for bromine replacement at the C-4 position. This exceptional selectivity results from the inherent lability of the carbon-bromine bond in the electron-deficient oxazole system [17]. Computational transition state analysis reveals activation barriers that are 15 to 20 kilocalories per mole lower for C-4 substitution compared to other positions.

Cycloaddition reactions involving 4-Bromo-2-methyloxazole demonstrate moderate regioselectivity (78-85 percent) for the C-2/C-5 positions. The computational models predict that [4+2] cycloaddition with dienes occurs preferentially across the C-2/C-5 vector, driven by favorable orbital overlap patterns and minimized steric interactions [18] [21].

Cross-coupling reactions catalyzed by palladium complexes exhibit high selectivity (92-96 percent) for the C-4 position, exploiting the reactivity of the carbon-bromine bond. Computational mechanistic studies reveal that oxidative addition occurs preferentially at this site due to optimal orbital alignment and reduced activation energy compared to alternative pathways [17].

Table 3: Predictive Models for Regiochemical Reactivity

Reaction TypePredicted SiteSelectivity (%)Computational Method
Electrophilic aromatic substitutionC-5 position85-92DFT/M06-2X/6-311++G(d,p)
Nucleophilic substitutionC-4 position (Br replacement)95-98DFT/B3LYP/6-311++G(d,p)
Cycloaddition reactionsC-2/C-5 positions78-85DFT/ωB97X-D/cc-pVTZ
Cross-coupling reactionsC-4 position (Br replacement)92-96DFT/B3LYP/6-311++G(d,p)
Oxidation reactionsC-5 position82-89DFT/M06-2X/6-311++G(d,p)
Reduction reactionsC-2 methyl group75-82DFT/B3LYP/6-311++G(d,p)

Non-Covalent Interaction Mapping for Catalyst Design

Non-covalent interaction analysis of 4-Bromo-2-methyloxazole provides essential insights for rational catalyst design, revealing the compound's ability to participate in diverse weak interactions that govern catalytic processes. Advanced computational methods, including Atoms-in-Molecules analysis and Non-Covalent Interaction visualization, quantify these interactions with unprecedented detail [22] [23] [24].

Halogen bonding represents the most significant non-covalent interaction capability of this compound. The bromine atom can form directional halogen bonds with nitrogen-containing ligands, exhibiting interaction energies from -2.8 to -3.5 kilocalories per mole at optimal distances of 2.8 to 3.2 Angstroms [22]. These interactions follow the characteristic linear geometry expected for σ-hole interactions, with the bromine acting as the halogen bond donor. Similar halogen bonding occurs with oxygen-containing species, though with slightly reduced interaction energies (-2.2 to -2.9 kilocalories per mole) due to the lower basicity of oxygen compared to nitrogen.

π-π stacking interactions emerge as another crucial design element, with the oxazole aromatic system participating in face-to-face and edge-to-face configurations with other aromatic ligands [24]. Computational analysis reveals interaction energies ranging from -4.1 to -5.2 kilocalories per mole at distances of 3.4 to 3.8 Angstroms. These interactions prove particularly valuable in catalyst design for organizing multiple ligands in specific geometries around metal centers.

CH-π interactions involving the methyl group and aromatic systems of co-ligands contribute -1.8 to -2.4 kilocalories per mole to the overall binding energy. While individually weak, these interactions become significant in catalyst assemblies where multiple CH-π contacts can accumulate [22]. The optimal interaction distances range from 2.7 to 3.1 Angstroms, consistent with typical CH-π geometries observed in crystal structures.

Van der Waals forces provide the baseline attractive interactions in catalyst assemblies, contributing -0.8 to -1.5 kilocalories per mole per contact. Although weak individually, the cumulative effect of multiple van der Waals contacts significantly influences the overall stability and selectivity of catalytic systems [23].

Electrostatic interactions between the partially charged atoms of 4-Bromo-2-methyloxazole and charged or polar catalyst components contribute substantially to binding energies (-3.2 to -4.1 kilocalories per mole). The oxazole nitrogen's partial negative charge and the bromine's σ-hole create complementary electrostatic interaction sites that enhance catalyst organization and substrate recognition [24].

Table 4: Non-Covalent Interaction Mapping for Catalyst Design

Interaction TypeInteraction Energy (kcal/mol)Distance Range (Å)Analysis Method
Halogen bonding (Br···N)-2.8 to -3.52.8-3.2AIM/NCI analysis
Halogen bonding (Br···O)-2.2 to -2.92.9-3.3AIM/NCI analysis
π-π stacking-4.1 to -5.23.4-3.8DFT-D3 dispersion
CH-π interactions-1.8 to -2.42.7-3.1DFT-D3 dispersion
van der Waals forces-0.8 to -1.53.5-4.2DFT-D3 dispersion
Electrostatic interactions-3.2 to -4.12.5-3.0Electrostatic potential

XLogP3

1.8

Dates

Last modified: 08-19-2023

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